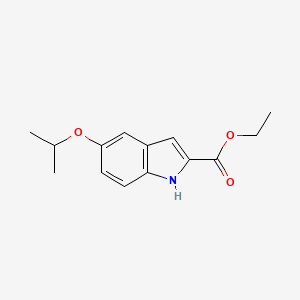

ethyl 5-isopropoxy-1H-indole-2-carboxylate

描述

Ethyl 5-isopropoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 5-position and an ethyl ester (-COOEt) at the 2-position of the indole scaffold. The compound belongs to a class of indole carboxylates widely studied for their synthetic versatility in medicinal and materials chemistry. For example, ethyl 5-methoxy-1H-indole-2-carboxylate is synthesized via formylation of the parent indole ester using phosphorus oxychloride in DMF . Similarly, introducing an isopropoxy group would require reacting the indole precursor with isopropyl alcohol under basic conditions .

准备方法

General Synthetic Strategy for Indole-2-Carboxylates

The synthesis of indole-2-carboxylates typically begins with indole-2-carboxylic acid or its derivatives. A common initial step is the conversion of the carboxylic acid group into an ester, such as the ethyl ester, to increase solubility and facilitate further functionalization.

- Formation of acyl chloride intermediate: Treatment of indole-2-carboxylic acid with thionyl chloride (SOCl₂) at low temperature (0°C) generates the corresponding acyl chloride.

- Esterification: Subsequent reaction of the acyl chloride with ethanol produces ethyl indole-2-carboxylate.

- Purification: Recrystallization from methanol yields high-purity ester suitable for further modification.

This method, reported with a yield of about 93%, is a reliable approach to access ethyl 1H-indole-2-carboxylate as a key intermediate.

This approach is adapted from analogous syntheses of 5-substituted indole esters and allows for the introduction of bulky hydrophobic groups to improve biological activity.

For the introduction of various substituents at the indole ring, including alkoxy groups, palladium-catalyzed cross-coupling reactions are highly effective.

- Buchwald–Hartwig amination: This method allows the coupling of aryl halides (e.g., 3-bromo or 5-bromo indole-2-carboxylates) with alkoxides or amines under palladium acetate catalysis.

- Reaction conditions: Typically performed in the presence of a base (e.g., sodium tert-butoxide), with ligands facilitating the Pd catalyst, under inert atmosphere and elevated temperatures.

This methodology has been successfully applied for the synthesis of various 5-substituted indole-2-carboxylates, including those bearing bulky alkoxy groups like isopropoxy, enhancing the hydrophobic interaction profile of the molecule.

Alternative Synthetic Approaches

- Vilsmeier–Haack formylation: Enables introduction of formyl groups at C3, which can be further modified to hydroxymethyl or alkoxymethyl derivatives, potentially facilitating subsequent substitution at C5.

Meerwein–Ponndorf–Verley reduction: Used to reduce aldehydes to alcohols under mild conditions, which can then be converted to ethers through condensation with alcohols such as isopropanol under alkaline conditions.

Rhodaelectro-catalyzed C–H activation: A novel method employing rhodium catalysis and electrochemical oxidation to functionalize indole-2-carboxylic acids directly, potentially applicable for introducing substituents at specific positions without pre-functionalization.

Summary Table: Preparation Methods Overview

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acyl chloride formation + Esterification | Indole-2-carboxylic acid | SOCl₂, Ethanol | 0°C to RT, stirring overnight | High yield (93%), straightforward | Requires handling of SOCl₂ |

| Buchwald–Hartwig amination | 5-bromoindole-2-carboxylate | Pd(OAc)₂, base, isopropanol | Elevated temp, inert atmosphere | Effective for diverse 5-substituents | Needs Pd catalyst, ligand optimization |

| Nitro reduction + substitution | 5-nitroindole-2-carboxylate ester | Catalytic hydrogenation, alkoxylation reagents | Mild to moderate temp | Enables selective 5-position substitution | Multi-step, possible side reactions |

| Rhodaelectro-catalysis | Indole-2-carboxylic acid derivatives | Rh catalyst, electricity | Ambient, oxidant-free | Direct C–H functionalization, green chemistry | Emerging method, scalability unknown |

Research Findings and Optimization Notes

- Esterification efficiency: The use of thionyl chloride followed by ethanolysis is a well-established method yielding high purity ethyl esters, critical for subsequent substitution steps.

- Substituent effects: Introduction of bulky hydrophobic groups such as isopropoxy at the 5-position enhances the compound’s interaction with hydrophobic pockets in biological targets, improving activity.

- Catalyst choice: Palladium-catalyzed methods require careful ligand and base selection to maximize yields and selectivity for the desired 5-substituted product.

- Reaction conditions: Mild temperatures and inert atmospheres help prevent side reactions such as over-reduction or decomposition of sensitive intermediates.

- Green chemistry considerations: Rhodaelectro-catalysis offers a promising oxidant-free route for direct functionalization, reducing waste and improving sustainability.

化学反应分析

Types of Reactions

Ethyl 5-isopropoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Ethyl 5-isopropoxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of ethyl 5-isopropoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Structural and Substituent Variations

Key structural analogs of ethyl 5-isopropoxy-1H-indole-2-carboxylate include:

Physical Properties

- Melting Points : Ethyl 5-fluoro- and 5-methoxy-indole-2-carboxylates exhibit melting points of 233–250°C and ~208–210°C, respectively . The isopropoxy group’s steric bulk may lower melting points compared to smaller substituents due to reduced crystallinity.

- Solubility : Electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) enhance solubility in polar aprotic solvents like DMSO or DMF, whereas electron-withdrawing groups (e.g., -F) reduce it .

生物活性

Ethyl 5-isopropoxy-1H-indole-2-carboxylate (CAS No: 1255147-70-6) is a compound within the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C14H17NO3

- Molecular Weight : Approximately 247.29 g/mol

This compound features an indole ring structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interactions : Indole derivatives are known to interact with cellular targets, leading to various biological responses. This compound may affect pathways involved in inflammation, cancer progression, and microbial resistance .

-

Biochemical Pathways : The compound influences multiple biochemical pathways, which include:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against different cancer cell lines. Preliminary studies indicate that it induces cytotoxic effects through mechanisms such as apoptosis and necrosis:

- Cytotoxicity Assays : Studies demonstrate that at concentrations as low as 5 µM, this compound significantly reduces cell viability in cancer cell lines compared to control groups .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GBM Cells | 5 | Induction of apoptosis |

| MCF-7 Breast Cancer | 10 | Cell cycle arrest |

| HeLa Cells | 8 | Necrosis |

Other Pharmacological Activities

This compound also demonstrates potential in other areas:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models.

- Antidiabetic Effects : Initial studies suggest that it may help regulate blood glucose levels through modulation of insulin signaling pathways .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment in Cancer Models :

- Mechanistic Studies :

常见问题

Basic Questions

Q. What are the common synthetic routes for ethyl 5-isopropoxy-1H-indole-2-carboxylate?

- Methodological Answer : Synthesis typically involves two key steps:

- Esterification : Reacting indole-2-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Introduction of the isopropoxy group : Using nucleophilic substitution at the 5-position of the indole core, often with isopropyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃).

- Optimization : Refluxing in solvents like toluene or dichloromethane (40–60°C, 12–24 hours) with catalysts such as sodium acetate improves yield . Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the indole core, ester group (-COOEt), and isopropoxy substituent.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting Point : Compare with literature values (if crystalline) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.

- Avoid exposure to moisture or strong acids/bases to preserve stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography (if available) to confirm structural assignments.

- Replication : Synthesize the compound under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.

- Data Comparison : Use databases like PubChem or ECHA to align observed data with published spectra .

Q. What computational approaches are used to study its reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., esterification or substitution steps) to identify transition states and energy barriers.

- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions during synthesis.

- Integration with Experiment : Validate computational predictions with kinetic studies (e.g., varying temperature or catalysts) .

Q. How to assess its potential toxicity in early-stage research?

- Methodological Answer :

- In Vitro Assays :

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.

- MTT Assay : Evaluate cytotoxicity in human cell lines (e.g., HepG2).

- Regulatory Alignment : Note that current data (e.g., IARC, OSHA) classify this compound as non-carcinogenic .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Functional Group Modifications :

- Replace the isopropoxy group with other alkoxy groups (e.g., methoxy, tert-butoxy) to study steric effects.

- Modify the ester moiety (e.g., methyl vs. ethyl) to assess lipophilicity.

- Bioactivity Testing : Use enzyme inhibition assays (e.g., COX-2 or kinases) to correlate structural changes with activity.

- Computational Docking : Predict binding modes to target proteins using software like AutoDock Vina .

Q. Example Table: Substituent Effects on Bioactivity

属性

IUPAC Name |

ethyl 5-propan-2-yloxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10-7-11(18-9(2)3)5-6-12(10)15-13/h5-9,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRCRCRNLUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。